1,2-Bis(triethoxysilyl)ethylene (BTEE): Chemical Properties, Reactivity, and Sol-Gel Methodologies for Advanced Materials
1,2-Bis(triethoxysilyl)ethylene (BTEE): Chemical Properties, Reactivity, and Sol-Gel Methodologies for Advanced Materials
Executive Summary
1,2-Bis(triethoxysilyl)ethylene (BTEE) is a highly versatile, bridged organosilane precursor fundamental to the synthesis of Periodic Mesoporous Organosilicas (PMOs). Unlike terminal silanes, BTEE features an internal ethylene bridge (–CH=CH–) flanked by two hydrolyzable triethoxysilyl groups. This unique molecular architecture allows for the construction of highly cross-linked, rigid 3D siloxane networks with uniformly distributed organic functionalities. This technical guide explores the chemical properties, mechanistic reactivity, and field-proven protocols for utilizing BTEE in advanced membrane separation and nanomedicine.
Chemical Profile & Fundamental Properties
BTEE is a clear liquid that serves as a critical chemical intermediate in materials science. The presence of the unsaturated ethylene bridge restricts rotational freedom compared to its alkane counterpart (ethane), imparting superior mechanical rigidity and thermal stability to the resulting polymer networks[1].
Table 1: Physicochemical Properties of BTEE
| Property | Value |
| Chemical Name | 1,2-Bis(triethoxysilyl)ethylene |
| Synonyms | 4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladec-5-ene |
| CAS Number | 87061-56-1 |
| Molecular Formula | C₁₄H₃₂O₆Si₂ |
| Molecular Weight | 352.57 g/mol |
| Physical State | Clear Liquid |
| Hydrolysis Byproduct | Ethanol |
Data sourced from authoritative safety and chemical property databases[2].
Reactivity & Mechanistic Pathways
The core utility of BTEE lies in its reactivity via the sol-gel process . The reaction proceeds through two primary mechanistic phases:
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Hydrolysis: The six ethoxy (–OCH₂CH₃) groups undergo nucleophilic substitution in the presence of water and an acid/base catalyst, generating highly reactive silanol (Si–OH) intermediates and liberating 2 as a byproduct[2].
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Polycondensation: The silanol groups rapidly condense, eliminating water to form robust siloxane (Si–O–Si) linkages.
Because the ethylene bridge is covalently bonded directly to the silicon atoms, it is seamlessly integrated into the pore walls of the resulting matrix. This prevents the densification of the network at high temperatures, maintaining a tailored pore size critical for molecular sieving[1].
Fig 1. Sol-gel polymerization pathway of 1,2-Bis(triethoxysilyl)ethylene.
Methodological Framework: Synthesis of BTEE-Derived PMO Nanoparticles
In drug development, BTEE is frequently co-condensed to form biodegradable PMO nanoparticles for targeted chemotherapy[3]. The following protocol outlines a self-validating system for synthesizing these nanoparticles.
Causality in Experimental Design
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Structure-Directing Agent (SDA): Cetyltrimethylammonium bromide (CTAB) is used to form spherical micelles. The positively charged quaternary ammonium headgroups interact electrostatically with the deprotonated silanolates (Si–O⁻).
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Alkaline Catalysis: NaOH is selected over acid catalysts to rapidly deprotonate the silanols, driving fast condensation around the micelle to lock in the mesoporous structure[4].
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Template Extraction: Ion-exchange (using NH₄NO₃) is strictly utilized instead of thermal calcination. Calcination (>400 °C) would thermally degrade the critical ethylene bridge, destroying the organic functionality of the PMO[3].
Step-by-Step Protocol
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Micelle Formation: Dissolve 250 mg (0.686 mmol) of CTAB in 120 mL of Milli-Q water in a 250 mL round-bottom flask.
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Validation Checkpoint: Ensure complete optical clarity of the solution. Any turbidity indicates incomplete micelle formation, which will skew the final pore size distribution.
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Alkaline Activation: Add 875 µL of 2 M NaOH (1.75 mmol) to the solution. Heat the mixture to 80 °C and stir at 1000 rpm for 50 minutes[4].
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Validation Checkpoint: This thermal equilibration period stabilizes the micellar liquid crystal phase before precursor introduction.
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Precursor Injection: Increase the stirring speed to 1400 rpm. Rapidly inject 2.00 mmol of BTEE[4].
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Validation Checkpoint: Rapid injection is critical for homogeneous nucleation. Slow addition leads to broad, multimodal nanoparticle size distributions.
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Co-condensation: Maintain the reaction at 80 °C for 120 minutes. The solution will turn opaque as the organosilica network cross-links and precipitates[4].
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Collection: Cool the suspension to room temperature. Isolate the raw nanoparticles via centrifugation at 20,000 rpm for 10 minutes[3].
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Template Extraction (Ion-Exchange): Disperse the pellet in an ethanolic solution of NH₄NO₃ (6 g/L). Sonicate at 50 °C for 30 minutes, then centrifuge. Repeat this extraction three times[3].
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Validation Checkpoint: The nitrate ions successfully displace the bromide counterions of CTAB, breaking the electrostatic interaction and clearing the pores without destroying the internal –CH=CH– bridges.
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Final Washing: Wash the nanoparticles successively with 96% ethanol, Milli-Q water, and 96% ethanol to remove residual salts. Dry under vacuum[4].
Fig 2. Step-by-step workflow for synthesizing BTEE-derived PMO nanoparticles.
Advanced Applications
Gas and Liquid-Phase Separation Membranes
BTEE is used extensively to prepare organosilica membranes with highly controlled pore sizes[1]. The rigidity of the ethylene bridge prevents pore collapse under capillary stress during drying. These membranes exhibit exceptional performance in separating small molecules (e.g., H₂ from CH₄ or CO₂) in high-temperature environments like steam-methane reforming (SMR)[1].
Nanomedicine & Targeted Drug Delivery
In oncology, BTEE-derived PMOs are loaded with chemotherapeutics like doxorubicin[3]. The π-electron density of the ethylene bridge allows for post-synthetic modifications (e.g., thiol-ene click chemistry or halogenation), enabling researchers to anchor specific targeting ligands (such as antibodies) directly to the pore walls, thereby increasing localized drug efficacy and minimizing systemic toxicity[3].
Safety, Handling, and Storage
As a highly reactive silane, BTEE requires strict handling protocols:
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Hydrolysis Hazard: BTEE decomposes slowly in contact with moist air or water, liberating ethanol. This can cause an irritating, dehydrating effect on exposed living tissue[2].
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Health Hazards: Classified as a serious eye irritant (GHS Eye Irrit. 2A). It is harmful in contact with skin and toxic if swallowed[2].
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Storage: Must be stored in tightly sealed containers in a well-ventilated area, strictly away from heat, sparks, open flames, moisture, and oxidizing agents[2].
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PPE: Handle within an enclosing hood using neoprene/nitrile gloves, chemical goggles, and a NIOSH-certified organic vapor respirator[2].
References
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Title: Organosilica-Based Membranes in Gas and Liquid-Phase Separation Source: PMC - NIH URL: [Link]
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Title: 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 95% Safety Data Sheet Source: Gelest, Inc. URL: [Link]
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Title: Super-resolution imaging of antibody conjugated biodegradable periodic mesoporous organosilica nanoparticles for targeted chemotherapy of prostate cancer Source: The Royal Society of Chemistry (RSC) URL: [Link]
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Title: Preparation and Characterization of Novel Mixed Periodic Mesoporous Organosilica Nanoparticles Source: PMC - NIH URL: [Link]
